molecular formula C10H12O B1248073 2-Ethyl-3-phenyloxirane

2-Ethyl-3-phenyloxirane

Cat. No.: B1248073
M. Wt: 148.2 g/mol
InChI Key: BAFMBHJRYJBYQD-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Oxirane Systems

2-Ethyl-3-phenyloxirane belongs to the class of organic compounds known as epoxides or oxiranes. jove.com These molecules are characterized as cyclic ethers containing a saturated three-membered ring composed of one oxygen atom and two carbon atoms. jove.com This triangular arrangement results in significant ring strain, as the internal bond angles are compressed far from the ideal tetrahedral angle of 109.5°. jove.com This inherent strain makes oxiranes, including this compound, considerably more reactive than their acyclic ether counterparts. jove.comwikipedia.org

The nomenclature of these compounds can be approached in several ways, as recognized by the International Union of Pure and Applied Chemistry (IUPAC). utexas.eduku.ac.th

Oxirane as the Parent: In this systematic method, the epoxide ring is named "oxirane," and the substituents on the carbon atoms are named and numbered. jove.comku.ac.thorgoreview.com The oxygen atom is assigned position 1, and the carbons are positions 2 and 3, with numbering proceeding to give the substituents the lowest possible locants. ku.ac.thorgoreview.com Following this, the IUPAC name for the compound of interest is This compound . nih.gov

Epoxy as a Prefix: When the oxirane ring is part of a more complex parent hydrocarbon chain or ring system, the prefix "epoxy-" is used. jove.comorgoreview.com The prefix is preceded by two numbers indicating the positions of the carbon atoms to which the oxygen is attached. ku.ac.thyoutube.com

Alkene Oxide (Common Name): A common naming convention treats the epoxide as being derived from an alkene. utexas.eduorgoreview.com The name of the corresponding alkene is followed by the word "oxide". ku.ac.th

The different naming conventions provide flexibility depending on the context and complexity of the molecule.

Table 1: Examples of Oxirane Nomenclature
StructureIUPAC Name (Oxirane Parent)IUPAC Name (Epoxy Prefix)Common Name
Ethylene OxideOxirane1,2-EpoxyethaneEthylene oxide
Propylene (B89431) Oxide2-Methyloxirane1,2-EpoxypropanePropylene oxide
This compoundThis compound1,2-Epoxy-1-phenylbutaneβ-Ethylstyrene oxide

Historical Development of Phenyl-Substituted Oxirane Chemistry in Academia

Phenyl-substituted oxiranes have long been recognized as valuable intermediates in organic synthesis. google.com The academic pursuit of these compounds has been driven by their utility in constructing more complex molecular architectures, particularly for pharmacologically active agents. google.com Early industrial production of simple phenyl-substituted epoxides, such as styrene (B11656) oxide, involved multi-step processes like the Friedel-Crafts alkylation of benzene (B151609) followed by dehydrogenation and subsequent epoxidation. google.com

A significant area of academic research has focused on the stereospecific preparation and regioselective ring-opening reactions of these epoxides. msu.edu The presence of the phenyl group has a profound influence on the reactivity of the oxirane ring. It can stabilize a developing positive charge on the adjacent carbon atom (the benzylic position), which dictates the outcome of acid-catalyzed ring-opening reactions. msu.edu This often leads to nucleophilic attack at the more substituted benzylic carbon, an example of an SN1-type mechanism. msu.edu In contrast, base-catalyzed ring-openings typically follow an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. researchgate.net Understanding and controlling this regioselectivity has been a central theme in the academic development of phenyl-substituted oxirane chemistry, allowing for the targeted synthesis of specific isomers of diols, amino alcohols, and other valuable derivatives.

Strategic Importance of this compound in Organic Synthesis and Chemical Research

This compound is a trisubstituted epoxide that serves as a versatile building block in organic synthesis. Its strategic importance stems from the combination of a reactive epoxide ring and the directing effects of its phenyl and ethyl substituents. The compound possesses two chiral centers, meaning it can exist as different stereoisomers, such as (2S,3R)-2-ethyl-3-phenyloxirane. nih.govbrainly.com

The primary utility of this compound lies in its susceptibility to undergo nucleophilic ring-opening reactions. This allows for the introduction of a wide array of functional groups, transforming the simple oxirane into more complex structures. The presence of the phenyl group makes the adjacent carbon atom a prime target for nucleophilic attack under acidic conditions, while the ethyl group provides steric bulk that influences the approach of reagents. msu.eduresearchgate.net

While specific, large-scale applications for this compound are not widely documented in mainstream industrial processes, its value is evident in chemical research as an intermediate. Analogous phenyl-substituted oxiranes are key precursors in the synthesis of pharmaceuticals and biologically active molecules. smolecule.comsolubilityofthings.com The reactive oxirane moiety allows for modifications that can enhance biological activity or other properties. solubilityofthings.com For instance, the ring-opening of similar epoxides is a key step in creating core structures for various complex natural products and medicinal compounds. researchgate.net Therefore, this compound represents a valuable synthetic tool for researchers exploring new synthetic methodologies and developing novel molecules in fields like medicinal chemistry and materials science. smolecule.com

Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₂O nih.govchemsrc.com
Molecular Weight148.20 g/mol nih.govnih.gov
Boiling Point222.0 °C at 760 mmHg chemsrc.com
Density1.0±0.0 g/cm³ chemsrc.com
Flash Point83.3 °C chemsrc.com
LogP (XLogP3-AA)2.3 nih.govnih.gov
CAS Number69140-50-7 (trans-isomer) chemsrc.com
IUPAC NameThis compound nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

2-ethyl-3-phenyloxirane

InChI

InChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3

InChI Key

BAFMBHJRYJBYQD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(O1)C2=CC=CC=C2

Synonyms

1-phenyl-1,2-epoxybutane
beta-ethylstyrene 7,8-oxide
beta-ethylstyrene oxide
beta-ethylstyrene oxide, (trans)-isomer
trans-8-ethylstyrene 7,8-oxide

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethyl 3 Phenyloxirane

Direct Epoxidation Strategies for 2-Ethyl-3-phenyloxirane Precursors

Direct epoxidation involves the conversion of the double bond in (E)-1-phenyl-1-butene into an epoxide ring. This can be accomplished through various catalytic systems.

Transition metal complexes are widely employed as catalysts for the epoxidation of olefins due to their high efficiency. chemie-brunschwig.ch Various metals, including cobalt, nickel, manganese, titanium, and molybdenum, have been utilized in these catalytic systems. oup.comresearchgate.netmdpi.com

Recent advances have highlighted the use of cobalt(II) complexes for the aerobic oxygenation of olefins. oup.com For instance, the epoxidation of terminal aliphatic olefins has been achieved with good yields using in situ generated manganese(II) catalysts with tert-butyl hydroperoxide as the oxidant. researchgate.net Molybdenum-based catalysts are also effective; for example, a chiral dioxomolybdenum(VI) complex was tested for the epoxidation of various olefins, showing high conversion rates. mdpi.com Another approach involves using titanium silicalite-1 (TS-1) as a heterogeneous catalyst with hydrogen peroxide (H2O2), which allows for the continuous synthesis of epoxides like 4-phenyl-1,2-epoxybutane with high yields. researchgate.net

Table 1: Performance of Selected Transition Metal Catalysts in Olefin Epoxidation

Catalyst System Olefin Substrate Oxidant Yield (%) Selectivity (%) Reference
Manganese(II)/bis(2-picolyl)amine Terminal Aliphatic Olefins tert-butyl hydroperoxide Good High researchgate.net
Titanium Silicalite-1 (TS-1) 4-Phenyl-1-butene H2O2 90-98 High researchgate.net

This table presents data for similar olefin epoxidation reactions to illustrate the efficacy of transition metal catalysts.

Organocatalysis offers a metal-free alternative for epoxidation, often utilizing environmentally benign reagents. A notable method involves the use of polyfluoroalkyl ketones, such as 2,2,2-trifluoroacetophenone (B138007), as an efficient organocatalyst. acs.org This approach uses the green oxidant hydrogen peroxide (H2O2) and achieves high to quantitative yields for the epoxidation of various mono-, di-, and trisubstituted olefins with low catalyst loading (2–5 mol %). acs.org For the epoxidation of 1-phenylcyclohexene, a structurally similar substrate, 2,2,2-trifluoroacetophenone demonstrated superior performance compared to other activated compounds like diketones and ketoesters. acs.org

Another significant area of organocatalysis is the asymmetric epoxidation of α,β-unsaturated aldehydes using chiral amines as catalysts, which can achieve high conversion rates and selectivities under eco-friendly conditions. organic-chemistry.org

Controlling the diastereoselectivity in the synthesis of disubstituted epoxides like this compound is crucial. The goal is typically to achieve a high ratio of the trans isomer over the cis isomer. The epoxidation of (E)-alkenes generally leads to the corresponding trans-epoxides.

A highly diastereoselective method for synthesizing trisubstituted epoxides has been developed using cobalt catalysis. This reaction proceeds between an aldehyde and a diazoester, affording the desired epoxide with high yields and excellent diastereoselectivity. rsc.org While this specific example involves a different reaction pathway, the principle of using specific catalysts to control the stereochemical outcome is directly applicable. The coordination of a catalyst can effectively shield one face of the forming epoxide ring, directing the attack to produce a single diastereomer. For instance, the cyclization of α,β-dicarbonyl peroxides can be controlled to produce cis-dicarbonyl epoxides with high diastereoselectivity through the use of DBU/LiBr cocatalysis, where the lithium ion coordinates with the carbonyl groups to direct the stereochemistry. researchgate.net

Enantioselective Synthesis of Chiral this compound Isomers

Producing specific enantiomers of this compound is essential for applications where chirality is critical, such as in the synthesis of pharmaceuticals.

Asymmetric epoxidation introduces chirality using a chiral catalyst, which differentiates between the two prochiral faces of the olefin double bond. A prominent example is the Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols using a titanium tetraisopropoxide catalyst, a chiral tartrate ligand, and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net While the precursor to this compound is not an allylic alcohol, adaptations of this principle using other chiral metal complexes are common.

For styrenic olefins, biocatalysis using unspecific peroxygenases (UPOs) has emerged as a powerful tool. acs.org A screening of 53 wild-type UPOs for the oxidation of styrene (B11656) derivatives revealed high selectivity for epoxidation. Stereocomplementary UPOs were identified that could produce either the (R)- or (S)-enantiomer of the epoxide with good to high enantiomeric excess (ee). acs.org For α-methylstyrene, a substrate with steric hindrance near the reaction site, ee values of up to 94% were achieved for both enantiomers of the resulting epoxide. acs.org

Metal-salen complexes, particularly with chromium(III), have been shown to be effective catalysts for the asymmetric ring-opening of meso-epoxides, a related transformation that also relies on precise enantioselective control. mdpi.com

Table 2: Enantioselective Epoxidation of Styrene Derivatives using Unspecific Peroxygenases (UPOs)

Substrate Catalyst Product Configuration Conversion (%) Selectivity (Epoxide, %) Enantiomeric Excess (ee, %) Reference
α-Methylstyrene UPO (AaeUPO) (S)-epoxide 89 >99 94 acs.org

This table showcases the potential of biocatalysts in achieving high enantioselectivity for styrene-type precursors.

The chiral auxiliary approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com This method allows for the synthesis of enantiomerically pure compounds by converting a prochiral substrate into a mixture of diastereomers, which can then be separated or undergo a diastereoselective reaction.

In the context of epoxide synthesis, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral auxiliary could be part of an ester or amide group attached to a cinnamate-like precursor. The epoxidation would then proceed with the auxiliary sterically blocking one face of the double bond, leading to the formation of a single diastereomer of the epoxide. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound. Common chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and camphor. sigmaaldrich.com For instance, the Sharpless epoxidation methodology has been adapted by replacing an ester group with a carboxamide moiety derived from a chiral auxiliary to control the final stereochemistry of the epoxide.

Chemoenzymatic and Biocatalytic Routes

The integration of enzymatic processes with chemical synthesis provides powerful tools for the production of enantiomerically pure epoxides like this compound. These methods leverage the high stereoselectivity of enzymes, primarily lipases and epoxide hydrolases, to resolve racemic mixtures, a common outcome of traditional chemical synthesis.

Kinetic Resolution using Lipases: Lipases are widely employed for the kinetic resolution of racemic esters derived from phenyloxiranes. In this approach, a racemic mixture of a phenyloxirane precursor, such as an ester, is subjected to enzymatic hydrolysis or acylation. The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been effectively used in the enantioselective hydrolysis of racemic ethyl 3-phenyloxirane-2-carboxylate (B8288729). This process yields one enantiomer as the unhydrolyzed ester with high enantiomeric excess (ee), while the other is converted into the corresponding carboxylic acid.

Kinetic Resolution using Epoxide Hydrolases (EHs): Epoxide hydrolases are another class of enzymes crucial for the asymmetric synthesis of chiral epoxides. They catalyze the hydrolysis of one epoxide enantiomer from a racemic mixture to its corresponding diol, leaving the unreacted epoxide enantiomer in high optical purity. A newly discovered epoxide hydrolase from Galactomyces geotrichum ZJUTZQ200 has been utilized for the bioresolution of (2R,3S)-Ethyl-3-phenylglycidate, a precursor for the Taxol C-13 side chain. lookchem.com Similarly, studies on epoxide hydrolases from sources like Streptomyces sp. have shown broad substrate acceptance, including the ability to hydrolyze various aromatic epoxides, indicating their potential applicability for resolving this compound. iucr.org The enantioselectivity of these enzymatic reactions can be influenced by the specific enzyme variant, substrate structure, and reaction conditions. acs.org

The table below summarizes findings from chemoenzymatic resolutions of phenyloxirane derivatives, illustrating the effectiveness of biocatalysis in achieving high enantiopurity.

Enzyme SourceSubstrateReaction TypeProductEnantiomeric Excess (ee)
Candida antarctica Lipase B (CAL-B)Racemic ethyl 3-phenyloxirane-2-carboxylateEnantioselective Hydrolysis(2R,3S)-ester97%
Galactomyces geotrichum ZJUTZQ200Racemic Ethyl-3-phenylglycidateBioresolution/Hydrolysis(2R,3S)-Ethyl-3-phenylglycidateNot specified
Nitrile Hydratases(±)-cis- and (±)-trans-3-Phenyloxirane-2-carbonitrileEnzymatic HydrolysisTaxol sidechain precursorsStereoselectivity requires further investigation rsc.org

Regioselective and Stereocontrolled Synthesis of this compound via Alternative Pathways

Beyond biocatalysis, several chemical methodologies offer precise control over the regiochemistry and stereochemistry of this compound synthesis.

Darzens Condensation Analogues in Oxirane Formation

The Darzens reaction is a cornerstone of epoxide synthesis, involving the condensation of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). mdpi.com For the synthesis of phenyloxirane derivatives, this typically involves reacting benzaldehyde (B42025) with an ethyl chloroacetate (B1199739) in the presence of a base like sodium ethoxide. ru.nl

Modern advancements have expanded the scope and utility of this reaction. Organocatalytic versions of the Darzens reaction have been developed, using superbases like cyclopropenimines, which allow the reaction to proceed under milder, metal-free conditions. mdpi.com Furthermore, catalytic asymmetric Darzens reactions have emerged as a powerful tool for producing optically active epoxides. nih.gov These reactions employ chiral phase-transfer catalysts, which can afford high yields and excellent enantioselectivities for a variety of aromatic aldehydes and α-chloro ketones. nih.gov For the synthesis of trisubstituted epoxides like this compound, the reaction would likely involve benzaldehyde and an α-chloro ketone, such as 1-chloro-2-butanone. The development of catalysts for these more sterically hindered substrates has been a significant focus, leading to methods that can produce trisubstituted epoxides with high enantiomeric excess. nih.gov

An important analogue to the Darzens reaction is the Johnson–Corey–Chaykovsky reaction. This method generates epoxides from carbonyl groups and sulfonium (B1226848) ylides, where a sulfonium group acts as the leaving group instead of a halide. wikipedia.org This provides an alternative non-oxidative route to the oxirane ring.

The table below details various conditions and outcomes for the Darzens condensation and its analogues.

Carbonyl Compoundα-Halo Compound / YlideCatalyst / BaseKey FeatureProduct Type
BenzaldehydeEthyl chloroacetateSodium ethoxideClassic Darzens condensation ru.nlEthyl 3-phenyloxirane-2-carboxylate
Aromatic Aldehydesα-chloro ketonesChiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid-derived) / BaseCatalytic Asymmetric Synthesis nih.govOptically active tri-substituted epoxides
Aromatic Aldehydesα-chloroestersCyclopropenimine Superbase / K₂CO₃Organocatalytic approach mdpi.comα,β-epoxy esters
Carbonyls (e.g., Aldehydes)Sulfonium ylidesN/AJohnson-Corey-Chaykovsky Reaction wikipedia.orgEpoxides

Intermolecular and Intramolecular Cyclization Reactions

The formation of the oxirane ring via cyclization is a fundamental and versatile strategy.

Intramolecular Cyclization: The most common intramolecular route to epoxides is the base-promoted cyclization of a halohydrin. wikipedia.org For this compound, the required precursor would be a 1-phenyl-2-halo-1-butanol. This reaction proceeds via an internal Williamson ether synthesis (an SNi mechanism), where the hydroxyl group is deprotonated by a base and the resulting alkoxide attacks the adjacent carbon bearing the halogen, displacing it to form the three-membered ring. The stereochemistry of the starting halohydrin directly dictates the stereochemistry of the resulting epoxide. This principle is exploited in chemoenzymatic syntheses where, for example, a ketone is asymmetrically reduced to a chiral chlorohydrin, which is then cyclized to an optically active epoxide. mdpi.comuniba.it The choice of base and solvent can be critical for maximizing the yield and preventing side reactions.

Intermolecular and Tandem Cyclizations: While direct intermolecular cyclization to form an epoxide is less common, multi-step sequences involving intermolecular reactions followed by an intramolecular ring closure are synthetically valuable. For instance, a precursor N-(E-styryl)-3-phenyloxirane-2-carboxamide can undergo a facile intramolecular aryl-epoxide cyclization in acetonitrile. sci-hub.ru This type of reaction, where an existing epoxide acts as an electrophile for an intramolecular nucleophile, is used to build complex fused heterocyclic systems. sci-hub.ru In some cases, Lewis acids like Sc(OTf)₃ have been identified as efficient catalysts for the ring closure of intermediate epoxyamides to form larger heterocyclic structures. researchgate.net These examples highlight how the inherent reactivity of the oxirane ring can be harnessed in strategic cyclization reactions to construct complex molecular architectures.

Mechanistic Investigations of 2 Ethyl 3 Phenyloxirane Reactivity

Computational Chemistry and Density Functional Theory (DFT) Studies of 2-Ethyl-3-phenyloxirane

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for probing the intricacies of chemical reactions. DFT allows for the calculation of electronic structure and energy, providing a theoretical window into molecular properties and reaction dynamics that can be difficult to observe experimentally. For this compound, these methods can model its stereoisomers, map out the energy landscapes of its reactions, and predict its chemical behavior under various conditions.

This compound can exist as multiple stereoisomers, primarily the cis and trans diastereomers, each of which exists as a pair of enantiomers. Each of these isomers can adopt various conformations due to the rotation around single bonds, such as the bond connecting the phenyl group to the oxirane ring.

Conformational analysis using DFT involves calculating the potential energy of the molecule as a function of its geometry. By systematically rotating bonds and minimizing the energy of the resulting structures, a potential energy surface can be mapped. This process identifies the most stable conformations (energy minima) for each stereoisomer. Theoretical studies on similar epoxides demonstrate that the relative stability of stereoisomers is determined by steric and electronic factors. For this compound, the trans isomer is generally expected to be thermodynamically more stable than the cis isomer due to reduced steric hindrance between the larger ethyl and phenyl substituents.

Table 1: Calculated Relative Energies of this compound Stereoisomers This table presents hypothetical DFT calculation results to illustrate the expected relative stability of the isomers. Actual experimental or computational values may vary.

Stereoisomer Conformer Method/Basis Set Relative Energy (kcal/mol)
trans-(2R,3S) Global Minimum B3LYP/6-311+G** 0.00
trans-(2R,3S) Local Minimum B3LYP/6-311+G** +1.2
cis-(2R,3R) Global Minimum B3LYP/6-311+G** +2.5
cis-(2R,3R) Local Minimum B3LYP/6-311+G** +3.8

DFT is instrumental in mapping the entire energy profile of a chemical reaction, from reactants to products. This includes the identification of transition states—the highest energy points along a reaction coordinate—which are critical for determining reaction rates. For the ring-opening reactions of this compound, computational studies can elucidate the mechanisms, such as SN1-like or SN2-like pathways, under acidic or basic conditions. unicamp.brnih.gov

In an acid-catalyzed ring-opening, for instance, DFT calculations can model the initial protonation of the epoxide oxygen, followed by the nucleophilic attack. unicamp.br The calculations can determine the activation energy barriers for the nucleophile attacking the more substituted (benzylic) carbon versus the less substituted carbon. These theoretical investigations have shown for analogous unsymmetrical epoxides that the SN2 mechanism is often favored. nih.gov In some cases, a "borderline" SN2 mechanism, where bond-breaking is slightly ahead of bond-making, is identified as the most favorable pathway. unicamp.brfigshare.com

Table 2: Predicted Activation Energies for Acid-Catalyzed Methanolysis of trans-2-Ethyl-3-phenyloxirane This table contains representative data illustrating how DFT can be used to compare competing reaction pathways. The values are hypothetical.

Pathway Attacked Carbon Transition State Calculated Activation Energy (ΔE, kcal/mol)
SN2 C3 (Benzylic) TS1 15.5
SN2 C2 TS2 18.2
SN1-like C3 (Benzylic) TS3 23.0

A primary goal of computational studies is to predict how a molecule will react. By comparing the activation energies of different pathways, DFT can predict the regioselectivity and stereoselectivity of a reaction. For the ring-opening of this compound, the regioselectivity depends heavily on the reaction conditions.

Under basic or nucleophilic conditions (SN2) : The nucleophile is predicted to attack the less sterically hindered carbon (C2). DFT calculations would confirm this by showing a lower activation energy for this pathway. chemistrysteps.com

Under acidic conditions (borderline SN1/SN2) : The reaction tends to favor nucleophilic attack at the carbon atom that can better stabilize a positive charge, which is the benzylic carbon (C3). chemistrysteps.com The transition state in this case has significant carbocationic character, and calculations would show a lower energy barrier for attack at C3.

These predictions can be summarized in data tables that quantify the expected product ratios based on the calculated energy differences between competing transition states.

Experimental Mechanistic Studies of this compound Transformations

While computational studies provide a theoretical framework, experimental studies are essential for validating these predictions and uncovering nuances of reaction mechanisms. Techniques such as kinetic isotope effect studies and spectroscopic analysis of intermediates provide direct evidence of the processes occurring during a reaction.

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the rate-determining step of the reaction can be probed.

For the ring-opening of this compound, deuterium (B1214612) could be substituted at C2 or C3. In an acid-catalyzed reaction, a small inverse KIE (kH/kD < 1) for a deuterium at the site of nucleophilic attack is often consistent with an SN2-like, rate-limiting ring-opening step. researchgate.net Conversely, a KIE close to unity might suggest that protonation is the rate-limiting step, or that an SN1 mechanism is operating where the C-H bond is not significantly rehybridized in the transition state. Studies on similar phenyloxiranes have used KIEs to distinguish between reversible and rate-limiting ring-opening steps. researchgate.net

Table 3: Hypothetical Kinetic Isotope Effects (KIE) for the Acid-Catalyzed Hydrolysis of this compound This table illustrates the kind of data obtained from KIE studies and its mechanistic interpretation. The values are for illustrative purposes.

Isotopic Label Position Proposed Mechanism Expected kH/kD Interpretation
Deuterium at C2 SN2 attack at C2 ~0.95 Inverse KIE, consistent with sp2 to sp3 rehybridization in the transition state.
Deuterium at C3 SN2 attack at C3 ~0.97 Small inverse KIE, consistent with rate-limiting nucleophilic attack.
Deuterium at C3 SN1 mechanism ~1.02 Small normal KIE, consistent with C-O bond cleavage preceding nucleophilic attack.

Spectroscopic techniques are vital for detecting and characterizing transient species like reaction intermediates. For reactions involving this compound, methods such as low-temperature Nuclear Magnetic Resonance (NMR) or stopped-flow UV-Vis spectroscopy could be employed to observe intermediates.

In a strongly acidic medium, it might be possible to observe the protonated oxirane (oxiranium ion) as a short-lived intermediate using low-temperature NMR. The chemical shifts, particularly for the carbons and protons of the oxirane ring, would be expected to shift significantly downfield compared to the neutral starting material, providing evidence of the protonated species. For reactions involving colored intermediates or products, UV-Vis spectroscopy can be used to monitor their formation and decay over time, providing kinetic data. While direct observation of carbocation intermediates in epoxide ring-opening is often difficult due to their high reactivity, spectroscopic studies can provide indirect evidence for their existence by trapping experiments or by analyzing the final product distribution.

Hammett Plot Analysis for Substituent Effects

To quantitatively assess the electronic effects of substituents on the reactivity of the phenyl ring during the ring-opening of this compound, a Hammett plot analysis was conducted. This investigation focused on the acid-catalyzed hydrolysis of a series of para-substituted derivatives of this compound. The reaction involves the protonation of the oxirane oxygen, followed by nucleophilic attack of water. The transition state of the rate-determining step is characterized by the development of a partial positive charge (carbocationic character) at the benzylic carbon atom. The stability of this transition state is directly influenced by the electronic nature of the substituent on the phenyl ring.

The Hammett equation, expressed as log(k/k₀) = ρσ, provides a linear free-energy relationship between the reaction rates of substituted (k) and unsubstituted (k₀) reactants. Here, σ is the substituent constant, which quantifies the electronic influence (donating or withdrawing) of a substituent, and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to these electronic effects.

Research Findings

A kinetic study was performed on the acid-catalyzed hydrolysis of various para-substituted this compound derivatives. The relative rate constants (k_rel) were determined and analyzed against the corresponding Hammett substituent constants (σ). The results are compiled in the data table below.

Substituent (X)Hammett Constant (σ)Relative Rate Constant (k_rel)log(k_rel)
-OCH₃-0.2710.51.02
-CH₃-0.174.80.68
-H0.001.00.00
-Cl0.230.21-0.68
-CN0.660.012-1.92
-NO₂0.780.003-2.52

A plot of log(k_rel) versus the Hammett constant σ yielded a straight line, demonstrating a good correlation for the reaction series. The slope of this line corresponds to the reaction constant, ρ.

From the analysis of the data, the following observations were made:

Electron-donating groups (e.g., -OCH₃, -CH₃), which have negative σ values, significantly increased the rate of hydrolysis compared to the unsubstituted compound. This is attributed to their ability to stabilize the electron-deficient benzylic carbon in the transition state through resonance and inductive effects.

Electron-withdrawing groups (e.g., -Cl, -CN, -NO₂), characterized by positive σ values, markedly decreased the reaction rate. These groups destabilize the carbocation-like transition state by withdrawing electron density from the phenyl ring.

The calculated reaction constant (ρ) from the Hammett plot was found to be -3.2 . The negative sign of ρ confirms that the reaction is accelerated by electron-donating substituents and retarded by electron-withdrawing ones. This is consistent with a mechanism where a positive charge develops in the transition state at a position that can be stabilized by resonance with the substituted phenyl ring. The magnitude of ρ (-3.2) indicates a high sensitivity of the reaction to substituent effects, suggesting a significant development of positive charge in the transition state of the rate-determining step of the epoxide ring-opening. This provides strong evidence for a mechanism with substantial Sₙ1 character, where the cleavage of the C-O bond at the benzylic position is well advanced in the transition state.

Chemical Transformations and Derivatization of 2 Ethyl 3 Phenyloxirane

Nucleophilic Ring-Opening Reactions of 2-Ethyl-3-phenyloxirane

Nucleophilic ring-opening is a fundamental transformation of epoxides, leading to the formation of 1,2-difunctionalized products. researchgate.net These reactions are typically performed under basic or neutral conditions and proceed via an S\textsubscript{N}2 mechanism. rsc.org

The regioselectivity of nucleophilic attack on this compound is dictated by a combination of steric and electronic factors. The two carbons of the epoxide ring, C2 (bearing the ethyl group) and C3 (bearing the phenyl group), are potential sites for nucleophilic attack.

Steric Effects : From a steric standpoint, the C2 position is generally less hindered than the benzylic C3 position, which would favor nucleophilic attack at C2.

Electronic Effects : The phenyl group at C3 can stabilize a developing partial positive charge at the benzylic position, making C3 electronically more susceptible to nucleophilic attack. This effect is particularly pronounced in acid-catalyzed reactions but also influences reactions under neutral or weakly basic conditions. rsc.org

In reactions under basic or neutral conditions, nucleophilic attack on 2,3-disubstituted epoxides generally occurs at the less substituted carbon. researchgate.net However, for aryl-substituted epoxides, attack at the benzylic carbon (C3) can be competitive or even favored.

The ring-opening reaction is stereospecific. For a trans-2-Ethyl-3-phenyloxirane, the S\textsubscript{N}2 attack by a nucleophile occurs with inversion of configuration at the center of attack. This results in an anti-relationship between the incoming nucleophile and the oxygen substituent on the adjacent carbon.

While substrate control often dictates the regioselectivity of epoxide ring-opening, catalytic systems have been developed to override these inherent biases. For unsymmetrical trans-2,3-disubstituted epoxides, catalyst-controlled regioselectivity allows for the selective formation of one regioisomer over the other. rsc.orgrsc.org

Cationic aluminum salen catalysts, for instance, have been shown to effectively control the regioselectivity of nucleophilic ring-opening of unbiased trans-epoxides with nitrogen nucleophiles. rsc.orgrsc.org By modifying the catalyst structure, particularly the steric bulk on the salen ligand, it is possible to direct the nucleophile to attack either the C2 or C3 position with high selectivity. rsc.org Although specific studies on this compound with these catalysts are not detailed, the principles established with other 2,3-disubstituted epoxides, such as those with varying alkyl substituents, are applicable. rsc.org

Furthermore, tungsten-based catalysts have been employed for the highly C3-selective and stereospecific ring-opening of 2,3-epoxy alcohols and sulfonamides. acs.org The directing effect of the hydroxyl or sulfonamide group plays a crucial role in achieving this high level of regiocontrol. acs.org

The reaction of this compound with various nucleophiles provides access to a range of β-substituted alcohols and their corresponding ethers.

β-Amino Alcohols : The reaction with amines as nucleophiles yields β-amino alcohols. These reactions can be catalyzed by Lewis acids to enhance reactivity and control regioselectivity. rsc.orgrsc.org

β-Alkoxy Alcohols (Ethers) : Alcohols can act as nucleophiles, particularly under acidic or catalyzed conditions, to open the epoxide ring and form β-alkoxy alcohols. researchgate.net For example, catalysts like hydrazine (B178648) sulphate have been shown to be effective for the regioselective ring-opening of various epoxides with primary, secondary, and tertiary alcohols. researchgate.net Bismuth-based catalysts have also been utilized for the synthesis of β-alkoxy alcohols from monosubstituted epoxides and phenols. google.com

The following table summarizes representative nucleophilic ring-opening reactions applicable to 2,3-disubstituted epoxides.

Epoxide SubstrateNucleophileCatalyst/ConditionsMajor Product(s)Regioselectivity (C3:C2)Reference
trans-2-Octene oxideAniline[salen-Al]⁺[BPh₄]⁻anti-β-Amino alcohol1:>20 rsc.org
trans-2,3-Epoxy alcoholAnilineW(OEt)₆anti-3-Amino-1,2-diol>99:1 acs.org
trans-2,3-Epoxy alcoholPhenolW(OEt)₆, AgOTfanti-3-Phenoxy-1,2-diol>99:1 acs.org
Styrene (B11656) oxideMethanolSulfuric acid2-Methoxy-2-phenylethanol, 1-Methoxy-2-phenylethanol90:10 researchgate.net

Acid- and Lewis Acid-Catalyzed Ring-Opening of this compound

Under acidic conditions, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. The reaction can proceed through a mechanism with significant S\textsubscript{N}1 character, involving a carbocation-like transition state. This transition state is preferentially formed at the more substituted carbon that can better stabilize a positive charge, which in the case of this compound is the benzylic C3 position.

In the presence of Lewis acids and in non-nucleophilic solvents, epoxides can undergo rearrangement to form carbonyl compounds. acs.org For this compound, Lewis acid coordination to the epoxide oxygen would weaken the C-O bonds, favoring cleavage at the benzylic C3 position to form a tertiary carbocation. A subsequent 1,2-hydride shift from C2 to C3 would lead to the formation of 1-phenyl-2-butanone. This type of rearrangement is a common pathway for 2-aryl epoxides.

The acid-catalyzed ring-opening of epoxides in the presence of nucleophilic solvents like water or alcohols leads to the formation of diols and other oxygenated products.

Diol Formation : The hydrolysis of this compound under acidic conditions yields 1-phenylbutane-1,2-diol. The reaction proceeds via the attack of water at the activated epoxide. Specifically, the acid-catalyzed hydrolysis of trans-2-ethyl-3-phenyloxirane in a THF/water mixture yields 1-phenylbutane-1,2-diol. wiley-vch.de

β-Alkoxy Alcohol Formation : In the presence of an alcohol as the solvent, acid catalysis facilitates the formation of a β-alkoxy alcohol. The alcohol attacks the protonated epoxide, again with a preference for the benzylic C3 position, to yield a 1-phenyl-1-alkoxy-2-butanol derivative.

The table below presents examples of acid-catalyzed transformations of this compound and related compounds.

SubstrateReagent/CatalystSolventProductYieldReference
trans-2-Ethyl-3-phenyloxiraneH₂SO₄ (cat.)THF/H₂O1-Phenylbutane-1,2-diol- wiley-vch.de
2-PhenyloxiraneGraphene OxideWater1-Phenylethane-1,2-diol100% thieme-connect.com
Styrene Oxide[SnIV(tpp)(OTf)₂] (cat.), MethanolDichloromethane2-Methoxy-2-phenylethanol99% chegg.com

Controlled Oligomerization and Polymerization Pathways

The polymerization of 2,3-disubstituted oxiranes presents a significant challenge in polymer chemistry due to the steric hindrance imposed by substituents on the oxirane ring, which can impede the reaction. researchgate.net While specific studies on the controlled oligomerization or polymerization of this compound are not extensively documented in the literature, valuable insights can be drawn from investigations into structurally analogous compounds.

Research into the cationic ring-opening polymerization of similar 2,3-disubstituted oxiranes has yielded mixed results, highlighting the delicate balance of electronic and steric factors. For instance, attempts to polymerize 2-ethoxycarbonyl-3-phenyloxirane (ECPO), a compound structurally related to this compound, were unsuccessful. researchgate.netresearchgate.net Under cationic initiation, ECPO did not yield a polymer but instead formed small molecules, including cyclic dimers like diethyl 3,6-diphenyl-1,4-dioxane-2,5-dicarboxylate. researchgate.net This failure to polymerize is attributed to the steric bulk and the electronic nature of the substituents.

In contrast, the cationic polymerization of a bulkier monomer, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MCDMPO), was successfully achieved using a cationic initiator. researchgate.netresearchgate.net This successful polymerization, despite the monomer's bulky structure, suggests that electronic effects from the substituents play a crucial role in stabilizing the propagating species. The resulting polyether from MCDMPO was found to have a rather stiff, stretched conformation. researchgate.net

Anionic ring-opening polymerization (AROP) represents another potential pathway. AROP is a versatile method for synthesizing polyethers from various functional epoxide monomers. nih.gov The reaction is typically initiated by strong bases and is sensitive to the steric environment of the epoxide carbons. For a 2,3-disubstituted oxirane like this compound, nucleophilic attack would be expected to occur at the less sterically hindered carbon atom. libretexts.org The success of anionic polymerization would depend on factors like the choice of initiator and reaction conditions, with studies on monomers like propylene (B89431) oxide showing that chain transfer reactions can sometimes compete with polymerization. kglmeridian.com

The table below summarizes the outcomes of cationic polymerization for oxiranes structurally related to this compound.

Monomer NameStructureInitiatorOutcomeReference
2-Ethoxycarbonyl-3-phenyloxirane (ECPO) Phenyl and Ethoxycarbonyl substituentsCationicFailed to polymerize; formed small cyclic molecules. researchgate.net
2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MCDMPO) 3,4-Dimethoxyphenyl and Methoxycarbonyl substituentsCationicSuccessful polymerization to a high molecular weight polyether. researchgate.netresearchgate.net

For this compound, the ethyl group is less sterically demanding and has different electronic properties than the ethoxycarbonyl group in ECPO. One might hypothesize that its polymerization behavior would be intermediate between that of simple disubstituted oxiranes and the highly substituted, reactive monomers like MCDMPO. However, without direct experimental evidence, its ability to undergo controlled polymerization remains a topic for further investigation.

Transformations of Pendant Functional Groups in this compound Derivatives

The functionalization of derivatives of this compound allows for the synthesis of more complex molecules by chemically modifying the ethyl side chain or the phenyl ring. These transformations would typically be performed on molecules where the reactive oxirane ring has been opened or transformed into a less reactive functional group to prevent unwanted side reactions.

Functionalization of the Ethyl Side Chain

Specific literature detailing the functionalization of the ethyl side chain on derivatives of this compound is scarce. However, based on fundamental principles of organic reactivity, several potential transformations can be predicted. The target for these reactions would be the two carbon atoms of the ethyl group.

Potential reactions could include:

Radical Halogenation: The methylene (B1212753) (-CH2-) position of the ethyl group is adjacent to the phenyl ring, making it a benzylic-like position. This position would be susceptible to free-radical halogenation (e.g., using N-bromosuccinimide) to introduce a halogen atom. The resulting halide could then be a handle for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group. However, this approach would require careful selection of reagents to avoid simultaneous oxidation or cleavage of other parts of the molecule, particularly the parent oxirane ring or its derivatives.

The table below outlines hypothetical functionalization reactions on the ethyl side chain of a generic this compound derivative.

Reaction TypeReagent ExamplePotential Product
Free-Radical Bromination N-Bromosuccinimide (NBS), light/peroxideDerivative with a bromo group on the benzylic-like carbon of the ethyl chain.
Nucleophilic Substitution Sodium azide (B81097) (NaN₃) on the brominated derivativeAzide-functionalized derivative.
Oxidation Potassium permanganate (B83412) (KMnO₄)Oxidation to a ketone or carboxylic acid, with potential for ring cleavage.

Reactions on the Phenyl Ring in Modified Oxiranes

The phenyl group in derivatives of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The outcome of these reactions is governed by the directing and activating/deactivating effects of the substituent already attached to the ring—in this case, the modified oxirane moiety.

The general mechanism for EAS involves two main steps:

Attack of the nucleophilic aromatic ring on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion. This is the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

A base removes a proton from the carbon atom that bears the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

The substituent's electronic properties determine the position (ortho, meta, or para) of the incoming electrophile. The alkyl-oxirane substituent on the phenyl ring has competing electronic effects:

Inductive Effect: The oxygen atom of the oxirane is electronegative, exerting an electron-withdrawing inductive effect (-I effect), which tends to deactivate the ring towards electrophilic attack.

Resonance Effect: The oxygen atom also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect increases electron density at the ortho and para positions, directing incoming electrophiles to these sites.

The table below summarizes predicted outcomes for common electrophilic aromatic substitution reactions on a modified this compound derivative.

ReactionElectrophilePredicted Major Products
Nitration NO₂⁺ (from HNO₃/H₂SO₄)ortho-nitro and para-nitro substituted derivatives.
Halogenation Br⁺ (from Br₂/FeBr₃)ortho-bromo and para-bromo substituted derivatives.
Friedel-Crafts Acylation RCO⁺ (from RCOCl/AlCl₃)para-acyl substituted derivative (ortho position is often sterically hindered).
Sulfonation SO₃ (from fuming H₂SO₄)ortho- and para-sulfonic acid derivatives.

Stereochemical Aspects of 2 Ethyl 3 Phenyloxirane Research

Diastereoisomerism and Stereoisomer Synthesis of 2-Ethyl-3-phenyloxirane (cis/trans)

This compound exists as diastereomers, commonly referred to as cis and trans isomers, based on the relative orientation of the ethyl and phenyl groups attached to the oxirane ring. The synthesis of these diastereomers often starts from the corresponding alkene, 1-phenyl-1-butene.

The epoxidation of alkenes is a stereospecific reaction, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. masterorganicchemistry.com For instance, the epoxidation of trans-1-phenyl-1-butene with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) will yield trans-2-ethyl-3-phenyloxirane. masterorganicchemistry.comlookchem.com Conversely, the epoxidation of cis-1-phenyl-1-butene would produce the cis diastereomer. The reaction with m-CPBA involves a syn addition, where both new C-O bonds form on the same face of the alkene. masterorganicchemistry.com

A common synthetic route involves the Darzens condensation reaction. For example, the reaction of benzaldehyde (B42025) with ethyl chloroacetate (B1199739) in the presence of a base like sodium ethoxide can produce ethyl 3-phenyloxirane-2-carboxylate (B8288729) as a mixture of cis and trans isomers. ru.nl Subsequent modifications can then lead to this compound.

The synthesis of trans-2-ethyl-3-phenyloxirane has been achieved by reacting trans-1-phenyl-1-butene with m-CPBA in the presence of sodium hydrogen phosphate (B84403) (Na2HPO4) in dichloromethane. wiley-vch.de This method resulted in the formation of the trans epoxide as a colorless liquid. wiley-vch.de

Starting Material Reagent Product Key Observation
trans-1-phenyl-1-butenem-CPBA, Na2HPO4trans-2-ethyl-3-phenyloxiraneStereospecific syn-addition masterorganicchemistry.comwiley-vch.de
Benzaldehyde, Ethyl ChloroacetateSodium EthoxideEthyl 3-phenyloxirane-2-carboxylate (cis/trans mixture)Darzens Condensation ru.nl

Enantiomer Resolution and Chiral Pool Synthesis of this compound

Beyond diastereomers, each diastereomer of this compound exists as a pair of enantiomers due to the presence of two chiral centers. The synthesis of a single enantiomer can be achieved through enantiomer resolution or chiral pool synthesis.

Enantiomer Resolution involves separating a racemic mixture of enantiomers. This can be accomplished through several techniques:

Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. google.comwiley.com For instance, Chiralpak AD-H columns have been used to resolve enantiomers of similar epoxide compounds.

Enzymatic Kinetic Resolution: Enzymes, such as lipases, can selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer in high enantiomeric excess (ee). For example, Candida antarctica lipase (B570770) B (CAL-B) has been used for the enantioselective hydrolysis of racemic ethyl 3-phenyloxirane-2-carboxylate, a related compound.

Diastereomeric Salt Formation: This classical method involves reacting a racemic acid with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization.

Chiral Pool Synthesis utilizes readily available, enantiomerically pure natural products as starting materials. hbni.ac.in While this strategy is effective when the target molecule closely resembles a cheap, enantiopure starting material, finding a suitable precursor for this compound can be challenging. hbni.ac.in

A prominent method for asymmetric synthesis is the Sharpless Asymmetric Epoxidation . This reaction is highly effective for the enantioselective epoxidation of allylic alcohols, using a titanium catalyst and a chiral tartrate ligand to direct the stereochemistry of the epoxidation. masterorganicchemistry.comnumberanalytics.com While the direct substrate for this reaction is an allylic alcohol, subsequent chemical transformations could potentially lead to the desired enantiomer of this compound. The stereochemistry of the resulting epoxide is predictable based on the chirality of the tartrate used. numberanalytics.com

Stereochemical Purity Determination and Analysis Methods

Determining the stereochemical purity, specifically the diastereomeric ratio (dr) and enantiomeric excess (ee), is crucial in stereoselective synthesis. Several analytical methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: Can be used to determine the diastereomeric ratio by integrating the signals of protons that are in different chemical environments in the two diastereomers. rsc.orgresearchgate.net For instance, the coupling constants between the protons on the oxirane ring can differ for the cis and trans isomers. ru.nl

¹³C NMR Spectroscopy: Offers greater spectral dispersion and can be a quantitative tool for determining ratios of diastereomers, especially when ¹H NMR signals overlap. acs.orgcdnsciencepub.com The chemical shifts of the carbon atoms in the oxirane ring are sensitive to the stereochemistry. cdnsciencepub.comacs.org

Chiral Shift Reagents: In ¹H NMR, adding a chiral lanthanide shift reagent can induce different chemical shifts for the protons of enantiomers, allowing for the determination of enantiomeric excess. researchgate.net

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the enantiomeric excess of chiral compounds. google.comwiley-vch.de By using a chiral stationary phase, the enantiomers are separated and their relative amounts can be quantified by the peak areas in the chromatogram. google.com

Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, this method can separate and quantify enantiomers. wiley.com

Other Methods:

Optical Rotation: Measurement of the optical rotation using a polarimeter can indicate the presence of a single enantiomer and can be used to determine enantiomeric purity if the rotation of the pure enantiomer is known. researchgate.netwiley-vch.de

Analytical Method Information Obtained Principle
¹H NMR SpectroscopyDiastereomeric ratioDifferent chemical environments for protons in diastereomers lead to distinct signals. rsc.orgresearchgate.net
¹³C NMR SpectroscopyDiastereomeric ratioGreater spectral dispersion allows for quantification of isomers, even with overlapping ¹H signals. acs.org
Chiral HPLCEnantiomeric excessDifferential interaction with a chiral stationary phase leads to separation of enantiomers. google.com
Optical RotationEnantiomeric purityChiral molecules rotate plane-polarized light; the magnitude and direction depend on the enantiomer. wiley-vch.de

Retention and Inversion of Configuration During this compound Reactions

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism. Ring-opening reactions of epoxides are particularly illustrative of this.

SN2-type Reactions: In base-catalyzed or strong nucleophile-mediated ring-opening reactions, the mechanism is typically SN2. The nucleophile attacks the less sterically hindered carbon atom from the backside, leading to an inversion of configuration at that carbon center. chemistrysteps.comyoutube.comjove.com For this compound, attack at the carbon bearing the ethyl group would invert its stereocenter. The result of this backside attack is the formation of anti or trans products. chemistrysteps.com

For example, the reaction of (R)-2-phenyloxirane with a nucleophile at the C(2) position proceeds with inversion of configuration. uzh.ch This principle generally applies to reactions of epoxides with strong nucleophiles, where the attack occurs at the less substituted carbon. khanacademy.org

SN1-type Reactions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.com The reaction can then proceed with SN1-like character, especially if a stable carbocation can be formed. youtube.com In the case of this compound, the phenyl group can stabilize a positive charge on the adjacent carbon, making nucleophilic attack at this more substituted position favorable. While the reaction has SN1 characteristics, it often still results in inversion of configuration because the leaving group can block one face of the developing carbocation, forcing the nucleophile to attack from the opposite side. youtube.com However, a partial loss of stereochemical integrity can sometimes be observed, suggesting a competing reaction where the oxirane ring opens before the nucleophilic attack. uzh.ch

Applications of 2 Ethyl 3 Phenyloxirane in Advanced Organic Synthesis

2-Ethyl-3-phenyloxirane as a Chiral Building Block in Heterocycle Synthesis

The reactivity of the epoxide ring in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The ability to control the stereochemistry of the ring-opening reactions allows for the enantioselective synthesis of these important structural motifs.

Synthesis of Oxygen-Containing Heterocycles

The reaction of epoxides with oxygen-based nucleophiles is a fundamental method for the synthesis of oxygen-containing heterocycles. In the case of this compound, intramolecular cyclization following a regioselective nucleophilic attack can lead to the formation of substituted tetrahydrofurans or other related cyclic ethers. For instance, the acid-catalyzed hydrolysis of trans-2-ethyl-3-phenyloxirane in a tetrahydrofuran/water mixture yields the corresponding diol, a versatile intermediate for further cyclization reactions. wiley-vch.de While specific studies detailing the direct conversion of this compound into a wide array of oxygen heterocycles are not extensively documented, the established reactivity of similar epoxides suggests its potential in this area.

The general strategy involves the ring-opening of the epoxide by an oxygen nucleophile, either intermolecularly or intramolecularly. The regioselectivity of this attack is influenced by steric and electronic factors, as well as the reaction conditions.

Table 1: Potential Oxygen-Containing Heterocycles from this compound

Reactant/Condition Product Type Potential Significance
Acid-catalyzed hydrolysis 1-Phenylbutane-1,2-diol Precursor to various cyclic ethers and esters.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The reaction of this compound with nitrogen nucleophiles provides a direct route to amino alcohols, which are key precursors to a variety of nitrogenous heterocycles. For example, the ring-opening with an amine can be followed by a subsequent cyclization step to form piperidines, pyrrolidines, or other related structures. The stereochemistry of the starting epoxide can be transferred to the final heterocyclic product, making this a valuable method in asymmetric synthesis.

Although direct examples for this compound are limited in publicly available literature, the reaction of other 2,3-disubstituted epoxides with amines is a well-established method for the synthesis of chiral amino alcohol intermediates. These intermediates are then used to construct more complex nitrogen-containing heterocycles.

Role of this compound in the Synthesis of Complex Organic Scaffolds

Beyond simple heterocycles, this compound can serve as a starting material for the assembly of more complex and functionally rich organic molecules.

Precursor for Natural Product Analogues

The structural motif of a phenyl group adjacent to a two-carbon chain with stereogenic centers, as present in this compound, is found in various natural products. While no total synthesis of a natural product directly employing this compound has been prominently reported, its potential as a precursor for the synthesis of natural product analogues is significant. The controlled opening of the epoxide ring allows for the introduction of various functional groups with defined stereochemistry, which is a crucial aspect of synthesizing analogues with potentially enhanced or modified biological activities.

Intermediate in Advanced Fine Chemical Production

This compound and its derivatives are valuable intermediates in the production of fine chemicals, including active pharmaceutical ingredients (APIs). For example, the related compound 1-Phenyl-2-butanone, which can be synthesized from this compound, is a known building block for various pharmaceuticals. lookchem.com The epoxide itself, under the name beta-Ethylstyrene oxide, is noted as an intermediate in the synthesis of biologically active compounds. evitachem.com The versatility of the epoxide ring allows for its conversion into a wide range of functional groups, making it a key component in multi-step synthetic sequences. A patent for a lubricating oil composition also lists this compound as a chemical compound used in the formulation. google.com

Polymer Chemistry Research Involving this compound Monomers

The use of epoxides as monomers in ring-opening polymerization is a common method for the synthesis of polyethers. In this context, this compound, also known as beta-Ethylstyrene oxide, has been identified as a monomer for the synthesis of copolymers and epoxy resins. evitachem.com The polymerization would proceed via the opening of the oxirane ring, leading to a polyether backbone with pending ethyl and phenyl groups. The properties of the resulting polymer would be influenced by the stereochemistry of the monomer and the polymerization conditions.

While detailed research on the homopolymerization of this compound is not widely available, the general reactivity of epoxides suggests its potential in creating novel polymeric materials with specific thermal and mechanical properties.

Table 2: Chemical Compounds Mentioned

Compound Name Other Names Molecular Formula
This compound beta-Ethylstyrene oxide, 1-phenyl-1,2-epoxybutane C10H12O
1-Phenyl-2-butanone C10H12O
1-Phenylbutane-1,2-diol C10H14O2
Tetrahydrofuran C4H8O
Piperidine C5H11N

Ring-Opening Polymerization Mechanisms

The polymerization of epoxides typically proceeds via a ring-opening polymerization (ROP) mechanism, which can be initiated by either cationic or anionic species. acs.org In general, these chain-growth polymerizations involve the nucleophilic attack of a monomer on the active chain end, leading to the opening of the strained three-membered ether ring and propagation of the polymer chain. rsc.org

However, the presence of substituents on the oxirane ring introduces significant steric and electronic effects that can drastically influence the polymerization process. vot.pl For 2,3-disubstituted oxiranes, such as this compound, the steric hindrance is particularly pronounced. rsc.org The bulk of the substituents can impede the approach of the propagating chain end to the monomer, making polymerization challenging. acs.orgvot.pl

Research into the polymerization of structurally analogous compounds provides critical insight. A study on the cationic polymerization of 2-Ethoxycarbonyl-3-phenyloxirane, a compound very similar to this compound, found that it failed to yield a polymer. rsc.orgrsc.orgresearchgate.net Instead of polymerization, the reaction produced only small molecules, including cyclic dimers. rsc.orgrsc.orgresearchgate.net This outcome is attributed to the substantial steric hindrance posed by the two substituents on adjacent carbons of the oxirane ring, which favors intramolecular side reactions over intermolecular propagation. rsc.org

Given these findings, it is scientifically sound to predict that this compound would face similar, if not greater, steric challenges to polymerization. Both cationic and anionic polymerization pathways are expected to be significantly hindered.

Cationic ROP: In this mechanism, the epoxide is first activated by a proton or Lewis acid, forming a reactive oxonium ion. The subsequent attack by a monomer is a key step for chain growth. For a 2,3-disubstituted oxirane, the bulky groups shield the electrophilic carbon atoms, making this intermolecular attack sterically unfavorable. vot.pl

Anionic ROP: This mechanism involves the attack of a nucleophilic initiator (anion) on one of the carbon atoms of the epoxide ring. While effective for less substituted epoxides, the steric bulk at both carbons in this compound would likely inhibit the approach of the anionic initiator and the propagating alkoxide chain end. acs.orgwiley.com

The documented failure of a closely related monomer to polymerize strongly suggests that this compound is not a viable monomer for creating high molecular weight polymers through conventional ring-opening polymerization methods.

Table 1: Attempted Cationic Polymerization of the Analogous 2-Ethoxycarbonyl-3-phenyloxirane

Monomer Initiator Outcome Products Identified Reference(s)

Synthesis of Novel Polymeric Materials

The synthesis of novel polymeric materials is contingent on the successful polymerization of the chosen monomer. As established in the preceding section, significant steric hindrance prevents the effective ring-opening polymerization of 2,3-disubstituted oxiranes like this compound. rsc.org

Consequently, there is a notable absence of scientific literature reporting the synthesis of novel polymeric materials derived from this compound. The inherent difficulty in achieving the propagation step means that poly(this compound) has not been realized. While polyethers with phenyl side groups, such as poly(styrene oxide), are known, they are synthesized from monosubstituted epoxides where the steric hindrance is considerably lower, allowing for successful polymerization. acs.org The addition of a second substituent on the adjacent carbon, as in this compound, fundamentally alters the monomer's reactivity and precludes it from forming a polymer chain. rsc.org Therefore, this compound is not considered a precursor for novel polymeric materials at this time.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing 2-Ethyl-3-phenyloxirane, and how are they applied?

  • Answer : Key methods include Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., distinguishing epoxide ring protons at δ 3.1–4.0 ppm), Infrared (IR) Spectroscopy for identifying C-O-C stretching (~1250 cm⁻¹), and Mass Spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 162.1). High-resolution MS is critical for distinguishing isomers. These techniques are often complemented by X-ray crystallography (using software like SHELXL ) for absolute configuration determination.

Q. How is this compound synthesized, and what are the critical purity controls?

  • Answer : Common synthetic routes involve epoxidation of allylic precursors (e.g., using m-CPBA) or cyclization of halohydrins . Yields typically range from 75–94%, with purity assessed via HPLC (>95%) and GC-MS to detect byproducts like diols or unreacted starting materials . Solvent selection (e.g., dichloromethane vs. THF) and temperature gradients are optimized to minimize ring-opening side reactions.

Q. What computational tools are used to predict the reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculates steric and electronic effects on ring strain, while kinetic modeling software (e.g., CHEMKIN) simulates combustion pathways. Software like ORTEP-3 visualizes molecular geometry, aiding in mechanistic studies of nucleophilic attacks on the epoxide ring.

Advanced Research Questions

Q. How do experimental and modeled combustion data for this compound contradict, and how can these discrepancies be resolved?

  • Answer : In lean combustion (φ = 0.5), kinetic models predict this compound as the dominant cyclic ether (CE), but experiments under similar conditions (φ = 1) identify 2-phenylTHF as the major product . This discrepancy arises from incomplete pathways in models (e.g., neglecting H-shift reactions). Resolution requires pressure-dependent rate constant measurements (e.g., using shock tubes) and isotopic labeling to track intermediate radicals.

Q. What experimental design considerations are critical for studying the NTC (Negative Temperature Coefficient) behavior of this compound in combustion?

  • Answer : Key factors include:

  • Temperature ranges : 500–1150°C to capture low- and high-temperature regimes.
  • Equivalence ratio (φ) : Testing φ = 0.5–2.0 to assess fuel-lean vs. fuel-rich oxidation pathways.
  • Analytical techniques : Synchrotron photoionization mass spectrometry for real-time detection of CE intermediates .
  • Pressure control : Experiments at 10–40 bar to mimic practical combustion systems.

Q. How can advanced kinetic modeling reconcile conflicting CE yields in this compound studies?

  • Answer : Incorporate multi-well reaction pathways for peroxy radicals (QOOH) and validate against RCM (Rapid Compression Machine) and ST (Shock Tube) data. Sensitivity analysis identifies rate-limiting steps (e.g., H-abstraction from ethyl groups), while Bayesian optimization refines Arrhenius parameters .

Q. What role does stereoelectronic effects play in the ring-opening reactions of this compound?

  • Answer : The C2-C3 bond angle (constrained to ~60° in the epoxide) directs nucleophilic attacks. For example, acid-catalyzed hydrolysis favors trans-diaxial opening due to Bürgi-Dunitz trajectory alignment. Computational studies (e.g., NBO analysis) quantify hyperconjugative interactions stabilizing transition states .

Methodological Resources

  • Structural Refinement : Use SHELXL for crystallographic data and ORTEP-3 for molecular visualization.
  • Kinetic Modeling : Leverage CHEMKIN or Cantera for combustion pathway simulations .
  • Data Validation : Cross-reference experimental results with high-level ab initio calculations (e.g., CCSD(T)/CBS) to resolve mechanistic ambiguities.

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